molecular formula C10H12N2 B2598104 N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine CAS No. 1408747-90-9

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine

Cat. No.: B2598104
CAS No.: 1408747-90-9
M. Wt: 160.22
InChI Key: OQTNRTFSKLGCOO-UHFFFAOYSA-N
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Description

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine is a compound that features a pyridine ring substituted with a methyl group at the 3-position and a prop-2-yn-1-amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine typically involves the reaction of 3-methyl-2-pyridinemethanol with propargylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF or DMF.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and the nature of the binding.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)methyl]prop-2-yn-1-amine: Similar structure but lacks the methyl group at the 3-position of the pyridine ring.

    N-(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine: Similar structure but with different substituents on the pyridine ring.

Uniqueness

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine is unique due to the presence of both the methyl group and the prop-2-yn-1-amine group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-6-11-8-10-9(2)5-4-7-12-10/h1,4-5,7,11H,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTNRTFSKLGCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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